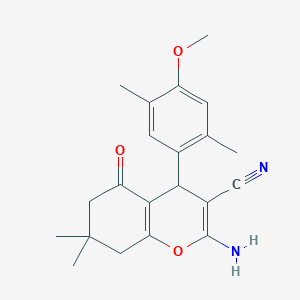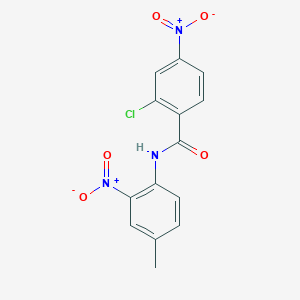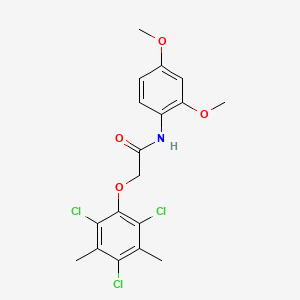![molecular formula C20H23F3N2 B4953308 1-(2,5-Dimethylphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B4953308.png)
1-(2,5-Dimethylphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethylphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 2,5-dimethylphenyl group and a 2-(trifluoromethyl)phenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine typically involves the reaction of 1-(2,5-dimethylphenyl)piperazine with 2-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,5-Dimethylphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced piperazine derivatives
Substitution: Various substituted piperazine derivatives
Aplicaciones Científicas De Investigación
1-(2,5-Dimethylphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethylphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The piperazine ring can interact with various biological pathways, influencing processes such as signal transduction and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,5-Dimethylphenyl)piperazine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-[[2-(Trifluoromethyl)phenyl]methyl]piperazine: Lacks the 2,5-dimethylphenyl group, affecting its overall reactivity and applications.
1-(2,5-Dimethylphenyl)-4-phenylpiperazine: Similar structure but without the trifluoromethyl group, leading to variations in its lipophilicity and biological activity.
Uniqueness
1-(2,5-Dimethylphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine is unique due to the presence of both the 2,5-dimethylphenyl and 2-(trifluoromethyl)phenylmethyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, as well as potential biological activities that are not observed in similar compounds.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2/c1-15-7-8-16(2)19(13-15)25-11-9-24(10-12-25)14-17-5-3-4-6-18(17)20(21,22)23/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTRRGCDNOHHTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[2-(bicyclo[4.1.0]hept-7-ylcarbonyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B4953232.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-phenylcyclopentyl)methyl]-2-pyrimidinamine](/img/structure/B4953238.png)

![N-(3-chlorophenyl)-4-[(2,4-dinitronaphthalen-1-yl)amino]benzamide](/img/structure/B4953259.png)
![11-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4953265.png)
![N-(tert-butyl)-3,5-bis{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B4953278.png)



![2-[2-(2-Chloro-4,6-dimethylphenoxy)ethylamino]ethanol;oxalic acid](/img/structure/B4953310.png)
![1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B4953313.png)
![{4-benzyl-1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methanol](/img/structure/B4953321.png)
![methyl 4-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4953323.png)
